5-(2,5-Dimethoxyphenyl)picolinic acid
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Overview
Description
5-(2,5-Dimethoxyphenyl)picolinic acid is a chemical compound with the molecular formula C14H13NO4 . It contains a total of 33 bonds, including 20 non-H bonds, 13 multiple bonds, 4 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, 1 aromatic carboxylic acid, 1 hydroxyl group, and 2 ethers .
Synthesis Analysis
Unfortunately, there is limited information available on the synthesis of this compound.Molecular Structure Analysis
The molecular structure of this compound includes a total of 33 bonds; 20 non-H bonds, 13 multiple bonds, 4 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, 1 aromatic carboxylic acid, 1 hydroxyl group, and 2 ethers . The molecular weight of the compound is 259.26 .Scientific Research Applications
Antioxidant Activity Analysis
Antioxidants play a crucial role in various scientific fields, from food engineering to medicine. Techniques to determine antioxidant activity, such as the Oxygen Radical Absorption Capacity (ORAC) and the Ferric Reducing Antioxidant Power (FRAP) tests, are critical in assessing the antioxidant potential of compounds, including those structurally related to 5-(2,5-Dimethoxyphenyl)picolinic acid. These methods rely on spectrophotometry to monitor the color changes or discoloration of solutions, indicating the presence and activity of antioxidants (Munteanu & Apetrei, 2021).
Regioselectivity in Chemical Reactions
The study of regioselectivity in chemical reactions, particularly bromination, provides insights into the chemical behavior of pyridine derivatives, which are closely related to this compound. Understanding the mechanisms and outcomes of these reactions is essential for applications in synthetic chemistry and drug development (Thapa, Brown, Balestri, & Taylor, 2014).
Neuroprotective Properties
Compounds affecting the gut–brain axis, including tryptophan metabolites like picolinic acid, exhibit neuroprotective and antioxidant activities. These properties are crucial in researching treatments for depression, neurodegeneration, and other central nervous system disorders. Natural products targeting these pathways can serve as potential therapeutic agents, highlighting the significance of studying compounds like this compound in neuroprotective research (Liaqat, Parveen, & Kim, 2022).
Environmental and Industrial Applications
In the context of environmental science, the analysis of compounds for their potential in treating organic pollutants showcases the importance of chemical research in sustainability efforts. The enzymatic degradation of recalcitrant compounds, possibly involving redox mediators, indicates the broader applicability of studying chemical compounds for environmental remediation. Such research underscores the relevance of understanding the chemical and biological activities of compounds like this compound (Husain & Husain, 2007).
Mechanism of Action
Target of Action
The primary target of 5-(2,5-Dimethoxyphenyl)picolinic acid is zinc finger proteins (ZFPs) . These proteins play a crucial role in various biological processes, including viral replication and packaging, as well as normal cell homeostatic functions .
Mode of Action
This compound interacts with its targets by binding to zinc finger proteins. This binding changes their structures and disrupts zinc binding, thereby inhibiting their function . This disruption of zinc binding is the key mechanism through which this compound exerts its effects .
Biochemical Pathways
It is known that the compound’s interaction with zinc finger proteins can inhibit viral replication and packaging . This suggests that the compound may affect pathways related to these processes.
Pharmacokinetics
It is known that the compound is a pyridine carboxylate metabolite of tryptophan
Result of Action
The binding of this compound to zinc finger proteins and the subsequent disruption of zinc binding results in the inhibition of these proteins’ functions . This can lead to the inhibition of processes such as viral replication and packaging . The compound has been shown to have antiviral activity both in vitro and in vivo .
Safety and Hazards
The safety data sheet for 5-(2,5-Dimethoxyphenyl)picolinic acid indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
properties
IUPAC Name |
5-(2,5-dimethoxyphenyl)pyridine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4/c1-18-10-4-6-13(19-2)11(7-10)9-3-5-12(14(16)17)15-8-9/h3-8H,1-2H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLHARYJNHKKWBK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=CN=C(C=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40681372 |
Source
|
Record name | 5-(2,5-Dimethoxyphenyl)pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40681372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261994-86-8 |
Source
|
Record name | 5-(2,5-Dimethoxyphenyl)pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40681372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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